(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol
Overview
Description
(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with a trifluoromethyl group at the 5-position of the pyridine ring and a hydroxymethyl group at the 2-position of the pyrrolidine ring
Mechanism of Action
Target of Action
The primary targets of the compound (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol are currently unknown. The compound is part of the pyrrolidine class of molecules, which are known to interact with a wide range of biological targets . .
Mode of Action
As a pyrrolidine derivative, it may interact with its targets through a variety of mechanisms, including binding to active sites, allosteric modulation, or disruption of protein-protein interactions
Biochemical Pathways
Pyrrolidine derivatives have been found to interact with a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on its specific chemical structure and the enzymes present in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Biochemical Analysis
Biochemical Properties
(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound can interact with enzymes such as carbonic anhydrase, affecting its catalytic activity . Additionally, the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, leading to altered biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . This modulation can result in altered gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and other metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with biomolecules, leading to varied biological outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, such as the reaction of 2-chloropyridine with trifluoromethylating agents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling of the Rings: The pyridine and pyrrolidine rings are then coupled together using suitable coupling agents and conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced at the 2-position of the pyrrolidine ring through hydroxymethylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced under suitable conditions.
Substitution: The trifluoromethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced pyridine ring.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of new materials with unique properties.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)ethanol: Similar structure with an ethyl group instead of a hydroxymethyl group.
(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)amine: Similar structure with an amino group instead of a hydroxymethyl group.
Uniqueness
(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol is unique due to the presence of both the trifluoromethyl group and the hydroxymethyl group, which can impart distinct chemical and biological properties. The trifluoromethyl group can enhance lipophilicity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.
Properties
IUPAC Name |
[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-3-4-10(15-6-8)16-5-1-2-9(16)7-17/h3-4,6,9,17H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQNJFPZLDLYEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=C2)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.